Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate
Description
Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H9NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as hydroxyl, nitroso, and ester
Properties
CAS No. |
144481-23-2 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(15)9-6-7-4-2-3-5-8(7)10(13-16)11(9)14/h2-6,14H,1H3 |
InChI Key |
FQXSOMJROOSMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)N=O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Electrophilic nitrosation of methyl 3-hydroxy-2-naphthoate represents the most straightforward approach. The hydroxyl group at position 3 activates the aromatic ring, directing nitrosation to the para position (C4). Nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl), serves as the nitrosating agent.
Synthetic Procedure
- Starting Material : Methyl 3-hydroxy-2-naphthoate (prepared via esterification of 3-hydroxy-2-naphthoic acid with methanol under acid catalysis).
- Reagents : NaNO2 (1.1 equiv), HCl (conc., 2 equiv), H2O/EtOH (1:1 v/v).
- Conditions : 0–5°C, 2–4 h.
- Workup : Neutralization with NaHCO3, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Considerations
- Regioselectivity : The hydroxyl group’s strong para-directing effect ensures >90% selectivity for C4 nitrosation.
- Side Reactions : Over-nitrosation or oxidation to nitro derivatives is mitigated by maintaining low temperatures (<10°C).
Partial Reduction of Nitro Precursors
Reaction Overview
Partial reduction of the nitro group in methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate (PubChem CID 219455) offers a controlled pathway to the nitroso derivative. Zinc in acetic acid or catalytic hydrogenation under mild conditions enables selective reduction.
Synthetic Procedure
- Starting Material : Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate.
- Reduction Methods :
- Zn/AcOH : Zn dust (3 equiv), glacial acetic acid, 25°C, 1–2 h.
- Catalytic Hydrogenation : H2 (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C.
- Workup : Filtration, solvent evaporation, and recrystallization from methanol.
Key Considerations
- Yield Optimization : Zn/AcOH achieves 60–70% conversion, while catalytic hydrogenation requires precise control to avoid over-reduction to amines.
- Byproducts : Trace amounts of hydroxylamine or amine derivatives may form, necessitating chromatographic purification.
Diazotization of Amino Derivatives
Reaction Overview
Diazotization of methyl 3-hydroxy-4-amino-2-naphthoate followed by nitroso group installation provides an alternative route. This method leverages the stability of diazonium intermediates in acidic media.
Synthetic Procedure
- Starting Material : Methyl 3-hydroxy-4-amino-2-naphthoate (synthesized via reduction of the nitro precursor using Fe/NH4Cl).
- Diazotization : NaNO2 (1.05 equiv), HCl (2 equiv), 0–5°C, 30 min.
- Nitroso Formation : Decomposition of the diazonium salt via heating (50–60°C) in H2O/EtOH.
- Workup : Extraction with dichloromethane and drying over MgSO4.
Key Considerations
- Intermediate Stability : Diazonium salts are thermally labile; rapid workup minimizes decomposition.
- Side Reactions : Competing hydrolysis to phenols is suppressed by maintaining anhydrous conditions during diazotization.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nitrosation | Methyl 3-hydroxy-2-naphthoate | 45–55% | High regioselectivity; minimal steps | Requires strict temperature control |
| Partial Reduction | Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | 60–70% | Utilizes commercially available nitro precursor | Risk of over-reduction to amines |
| Diazotization | Methyl 3-hydroxy-4-amino-2-naphthoate | 50–60% | Compatible with scalable synthesis | Multi-step process; unstable intermediates |
Scientific Research Applications
Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with cellular components.
Comparison with Similar Compounds
- Methyl 3-hydroxy-2-naphthoate
- Methyl 4-nitro-2-naphthoate
- Methyl 3-amino-4-nitrosonaphthalene-2-carboxylate
Comparison: Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the presence of hydroxyl (-OH) and nitroso (-NO) functional groups, which contribute to its chemical reactivity and biological interactions. The compound can undergo various transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit altered biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and nitroso groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active carboxylate form that can further interact with cellular components.
Potential Targets:
- Enzymes involved in metabolic pathways.
- Receptors in cell signaling pathways.
- Proteins associated with apoptosis and cell survival.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against a variety of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis in malignant cells. The compound's interaction with anti-apoptotic proteins, such as Mcl-1, has been highlighted as a critical pathway through which it exerts its anticancer effects .
Table 1: Summary of Biological Activities
Study on Anticancer Efficacy
A notable study investigated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability, alongside increased markers of apoptosis. The study concluded that the compound could be a potential candidate for further development as an anticancer agent .
Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting its potential use as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
